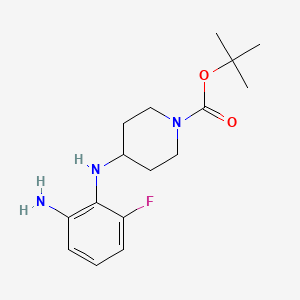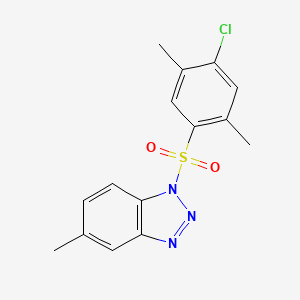
1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole, also known as CDPT, is a benzotriazole compound that has gained significant attention in the field of scientific research due to its unique properties. CDPT is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and autoimmune disorders. This compound has been shown to inhibit the activity of several PTPs, including PTP1B, which is a key regulator of insulin signaling. This makes this compound a promising candidate for the treatment of type 2 diabetes. This compound has also been shown to inhibit the growth of cancer cells by targeting PTPs that are overexpressed in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune disorders.
Wirkmechanismus
1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole exerts its effects by inhibiting the activity of PTPs. PTPs play a critical role in regulating cellular signaling pathways by dephosphorylating specific tyrosine residues on proteins. This process can either activate or deactivate signaling pathways, depending on the specific protein and cellular context. By inhibiting PTP activity, this compound can modulate signaling pathways and alter cellular behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, which makes it a valuable tool for studying cellular signaling pathways. This compound is also stable under physiological conditions, which allows for prolonged exposure to cells or tissues. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to cells or animals. This compound also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole. One area of interest is the development of more potent and selective PTP inhibitors. Additionally, there is a need for further research on the specific PTPs that are targeted by this compound and their roles in various diseases. Another area of interest is the development of novel drug delivery systems to improve the bioavailability of this compound. Finally, there is a need for further research on the safety and toxicity of this compound in vivo.
Synthesemethoden
1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-chloro-2,5-dimethylphenylsulfonyl chloride with sodium azide to produce 1-(4-chloro-2,5-dimethylphenyl)sulfonylazide. This compound is then reacted with 3-methyl-1-phenyl-1H-benzotriazole-5-thiol to produce this compound. The overall yield of this process is approximately 40%.
Eigenschaften
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-4-5-14-13(6-9)17-18-19(14)22(20,21)15-8-10(2)12(16)7-11(15)3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYNWMMPJHMUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

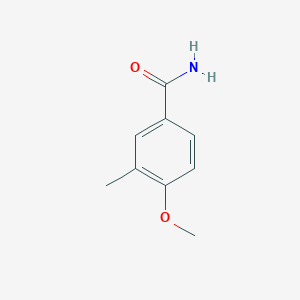
![1,4-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene](/img/structure/B2670197.png)
![3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2670198.png)
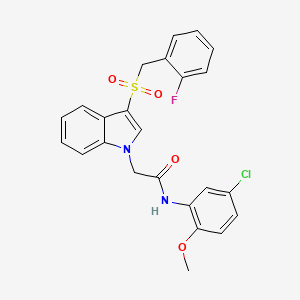
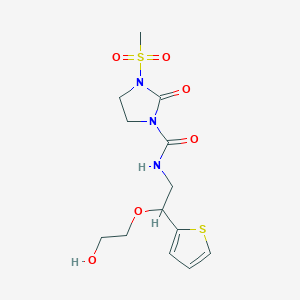
![[(2S,3R)-2-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B2670201.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenoxypropanoate](/img/structure/B2670202.png)


![8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670208.png)
![5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one](/img/structure/B2670211.png)
![N-(benzo[d]thiazol-2-yl)-1-((3-chlorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2670213.png)
